BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Fluoroimidazo[1,2-a]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Fluoroimidazo[1,2-ajpyridine

cat. No.: B164572
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Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold” in medicinal chemistry,
forming the backbone of numerous therapeutic agents.[1] Its derivatives exhibit a vast range of
biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The
strategic introduction of a fluorine atom, particularly at the 6-position, can significantly modulate
the physicochemical and pharmacological properties of the molecule, enhancing metabolic
stability, binding affinity, and bioavailability. This guide provides a comprehensive technical
overview of the 6-fluoroimidazo[1,2-a]pyridine scaffold, focusing on its chemical identity,
modern synthesis strategies, and its burgeoning role in the development of targeted
therapeutics, with a particular emphasis on kinase inhibitors.

Introduction: The Significance of the Imidazo[1,2-
a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle that has garnered
immense interest from the medicinal chemistry community.[1] This scaffold is present in several
marketed drugs, including zolpidem and alpidem.[1] Its rigid structure provides a well-defined
three-dimensional orientation for appended functional groups, making it an ideal template for
designing ligands that can interact with high specificity to biological targets.
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The incorporation of fluorine into drug candidates is a well-established strategy in modern drug
design. The unique properties of the fluorine atom—small size, high electronegativity, and its
ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's
conformational preferences, pKa, metabolic stability, and membrane permeability.[2] In the
context of the imidazo[1,2-a]pyridine scaffold, a fluorine atom at the 6-position is a common
modification explored in the pursuit of enhanced drug-like properties.

Chemical Identity and Physicochemical Properties

While the parent, unsubstituted 6-fluoroimidazo[1,2-a]pyridine is a foundational structure, it is
the diverse array of its derivatives that are most frequently synthesized and studied. A definitive
CAS number for the parent compound is not prominently listed in major chemical databases,
which often prioritize commercially available and extensively researched derivatives. Below is a
summary of key, well-documented 6-fluoroimidazo[1,2-a]pyridine derivatives.

Molecular Weight (
Compound Name CAS Number Molecular Formula Imol )
g/mo

6-Fluoroimidazo[1,2-
o ) 1235993-31-3 C7HeFNs3 151.14
a]pyridin-3-amine

6-Fluoro-2-
phenylimidazo[1,2- 1126635-20-8 Ci3HoFN:2 212.22[3]
a]pyridine

(6-Fluoroimidazo[1,2-
alpyridin-2- 1038827-63-2 CsH7FN20 166.15

yl)methanol

6-Fluoro-2-(4-
fluorophenyl)imidazo[ 1081112-48-2 Ci3HsF2N2 230.22
1,2-a]pyridine

8-Bromo-6-
fluoroimidazol[1,2- 1368664-08-7 C7HaBrFN:z 215.02
a]pyridine
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Synthesis Strategies: The Power of Multicomponent
Reactions

The efficient construction of molecular libraries with high diversity is a cornerstone of modern
drug discovery. Multicomponent reactions (MCRs), which combine three or more reactants in a
single pot to form a complex product, are exceptionally suited for this purpose due to their
operational simplicity and atom economy.[4]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

Among the most powerful methods for synthesizing the imidazo[1,2-a]pyridine core is the
Groebke—Blackburn—Bienaymé (GBB) reaction.[5][6][7] This three-component reaction involves
the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by
a Lewis acid, to rapidly generate 3-aminoimidazo[1,2-a]pyridine derivatives.[5][8] The GBB
reaction is highly valued for its ability to introduce three points of diversity in a single, efficient
step, making it a workhorse for generating libraries of potential drug candidates.[9]
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Caption: General workflow of the Groebke—Blackburn—Bienaymé (GBB) reaction.

Representative Experimental Protocol: GBB Synthesis

The following protocol is a generalized procedure for the synthesis of a 3-amino-6-

fluoroimidazo[1,2-a]pyridine derivative, based on methodologies described in the literature.

[5]L8]

e Reactant Preparation: To a microwave-safe reaction vessel, add 2-amino-5-fluoropyridine
(1.0 eq), the desired aldehyde (1.2 eq), and a suitable solvent mixture such as DCM/MeOH
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(3:1).

o Catalyst Addition: Add the Lewis acid catalyst, for example, Ytterbium (l11) triflate (Yb(OTf)s,
0.08 eq).

 |Isocyanide Addition: Add the isocyanide component (1.2 eq) to the mixture.

» Reaction: Seal the vessel and heat under microwave irradiation at 100 °C for 1 hour. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

e Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the
solvent under reduced pressure.

 Purification: Purify the resulting crude residue by column chromatography on silica gel,
eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-amino-6-
fluoroimidazo[1,2-a]pyridine product.

o Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Applications in Drug Discovery: A Focus on Kinase
Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide spectrum of
therapeutic potential, acting as anticancer, antimycobacterial, antiviral, and antidiabetic agents.

[1] A particularly fruitful area of research has been their development as potent and selective
protein kinase inhibitors.

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a
hallmark of many diseases, especially cancer.[10] The imidazo[1,2-a]pyridine scaffold has
proven to be an effective template for designing inhibitors that target the ATP-binding site of
various kinases.

¢ PIBK/mTOR Inhibitors: The PIBK/AKT/mTOR pathway is a central signaling cascade that
controls cell growth, proliferation, and survival. Its hyperactivation is a common event in
tumorigenesis.[10][11] Several series of imidazo[1,2-a]pyridine derivatives have been
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developed as potent dual inhibitors of PI3K and mTOR, demonstrating efficacy in cancer cell
lines and mouse xenograft models.[11][12]

Receptor Tyrosine Kinase (RTK) Inhibitors: This class of kinases, including the Insulin-like
Growth Factor-1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR),
are key targets in oncology.[13][14] Optimized imidazo[1,2-a]pyridines have yielded potent
and selective inhibitors of IGF-1R and PDGFR, with some candidates showing excellent oral
bioavailability.[13][14][15]

Other Kinase Targets: Research has also explored this scaffold for inhibiting other
therapeutically relevant kinases, such as Aurora kinases, which are involved in cell cycle
regulation.[16]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26774655/
https://pubmed.ncbi.nlm.nih.gov/26298499/
https://pubmed.ncbi.nlm.nih.gov/21775140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027622/
https://pubmed.ncbi.nlm.nih.gov/21775140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027622/
https://pubmed.ncbi.nlm.nih.gov/21764307/
https://pubmed.ncbi.nlm.nih.gov/36963371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Receptor Tyrosine PIP2 Imidazo[1,2-a]pyridine
Kinase (e.g., IGF-1R) Inhibitor

I
|
1
Activates |

Phosphorylates

Activates

Activates

Cell Survival

mTORC1

Cell Growth &
Proliferation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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